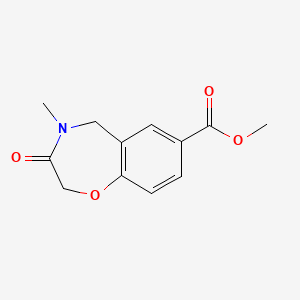

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a synthetic derivative of benzamide with a unique chemical structure. Moclobemide has been used in the treatment of depression, anxiety disorders, and social phobia.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with structures similar to the one have been explored for their potential as antimicrobial agents. For instance, derivatives of oxo-dihydroimidazo tetrazine have shown promising results in inhibiting microbial growth .

Antitumor Activity

Similar compounds, like 3-methyl-4-oxo-dihydroimidazo tetrazine derivatives, have been synthesized and evaluated for their growth inhibition in various human solid tumor cell lines. Some of these compounds demonstrated more activity than temozolomide, a drug approved by the U.S. FDA for treating certain brain tumors .

Synthesis Catalysis

Derivatives of methyl oxo-dihydropyrimidinones have been synthesized using catalysts under ultrasound irradiation, indicating a potential application in chemical synthesis and catalysis processes .

Drug Synthesis

Pyrrole-3-carboxylic acid amides, which share a similar structure with the compound you’re interested in, are central to successful drugs like Atorvastatin and Sunitinib. This suggests that your compound could potentially be useful in drug synthesis .

Wirkmechanismus

Target of Action

The primary target of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is Carboxylesterase . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, which are common in many drugs and endogenous compounds .

Mode of Action

It is known that it interacts with its target, carboxylesterase, possibly leading to changes in the enzyme’s activity

Biochemical Pathways

Given its interaction with carboxylesterase, it may influence the metabolism of various drugs and endogenous compounds that are substrates for this enzyme .

Result of Action

Given its interaction with Carboxylesterase, it may influence the metabolism of various drugs and endogenous compounds, potentially altering their effects .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially influence its activity .

Eigenschaften

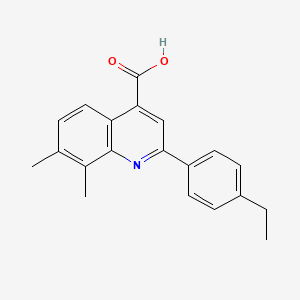

IUPAC Name |

methyl 4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-6-9-5-8(12(15)16-2)3-4-10(9)17-7-11(13)14/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMBZJGKDNSIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B2893563.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2893569.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2893570.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893581.png)

![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)